Cas no 10146-81-3 (1-chloro-2-isocyanato-2-methylpropane)

1-クロロ-2-イソシアナト-2-メチルプロパンは、分子式C5H8ClNOで表される有機化合物です。反応性の高いイソシアネート基(-N=C=O)と塩素原子を有し、官能基変換や高分子合成における有用な中間体として機能します。特に、塩素原子の求核置換反応とイソシアネート基の付加反応を併せ持つため、ポリウレタン樹脂や農薬中間体の合成において高い反応選択性を発揮します。高い純度(通常99%以上)で供給可能なため、精密有機合成における再現性の確保に優れています。また、2-メチル基による立体障害効果により、特定の位置選択的反応を誘導できる点が特徴です。

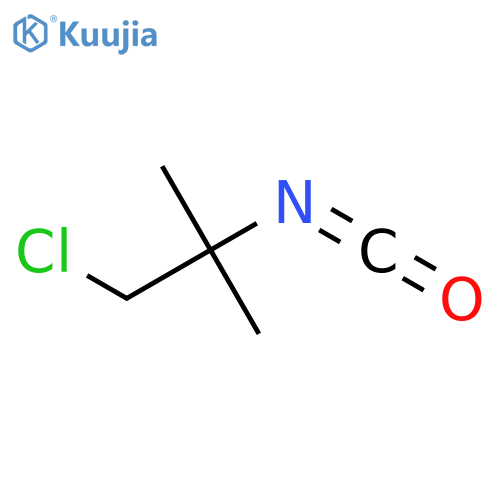

10146-81-3 structure

商品名:1-chloro-2-isocyanato-2-methylpropane

CAS番号:10146-81-3

MF:C5H8ClNO

メガワット:133.576120376587

MDL:MFCD19232151

CID:5242095

PubChem ID:11040747

1-chloro-2-isocyanato-2-methylpropane 化学的及び物理的性質

名前と識別子

-

- 1-chloro-2-isocyanato-2-methylpropane

- 1-chloro-2-isocyanato-2-methyl-propane

- Propane, 1-chloro-2-isocyanato-2-methyl-

-

- MDL: MFCD19232151

- インチ: 1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3

- InChIKey: PGYDISKBIVRYOH-UHFFFAOYSA-N

- ほほえんだ: ClCC(C)(C)N=C=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 116

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 29.4

1-chloro-2-isocyanato-2-methylpropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254207-5.0g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 95% | 5.0g |

$3147.0 | 2024-06-19 | |

| Enamine | EN300-254207-1.0g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 95% | 1.0g |

$1086.0 | 2024-06-19 | |

| Enamine | EN300-254207-10g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 94% | 10g |

$4667.0 | 2023-09-14 | |

| Enamine | EN300-254207-1g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 94% | 1g |

$1086.0 | 2023-09-14 | |

| Aaron | AR01WKZ4-2.5g |

Propane, 1-chloro-2-isocyanato-2-methyl- |

10146-81-3 | 95% | 2.5g |

$2950.00 | 2025-02-14 | |

| Enamine | EN300-254207-0.25g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 95% | 0.25g |

$538.0 | 2024-06-19 | |

| Enamine | EN300-254207-10.0g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 95% | 10.0g |

$4667.0 | 2024-06-19 | |

| Enamine | EN300-254207-2.5g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 95% | 2.5g |

$2127.0 | 2024-06-19 | |

| Enamine | EN300-254207-5g |

1-chloro-2-isocyanato-2-methylpropane |

10146-81-3 | 94% | 5g |

$3147.0 | 2023-09-14 | |

| Aaron | AR01WKZ4-250mg |

Propane, 1-chloro-2-isocyanato-2-methyl- |

10146-81-3 | 95% | 250mg |

$765.00 | 2025-02-14 |

1-chloro-2-isocyanato-2-methylpropane 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

10146-81-3 (1-chloro-2-isocyanato-2-methylpropane) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量